molecular formula C9H10Br2O2 B425486 (3,5-Dibromo-4-ethoxyphenyl)methanol CAS No. 664319-02-2

(3,5-Dibromo-4-ethoxyphenyl)methanol

Cat. No.: B425486
CAS No.: 664319-02-2
M. Wt: 309.98g/mol
InChI Key: RQPLJYPPOHRPBV-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine atoms at the 3 and 5 positions and an ethoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-4-ethoxyphenyl)methanol typically involves the bromination of 4-ethoxybenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-4-ethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: 3,5-Dibromo-4-ethoxybenzaldehyde or 3,5-Dibromo-4-ethoxybenzoic acid.

    Reduction: 4-Ethoxybenzyl alcohol.

    Substitution: 3,5-Diazido-4-ethoxyphenylmethanol or 3,5-Dithioureido-4-ethoxyphenylmethanol.

Scientific Research Applications

(3,5-Dibromo-4-ethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its bromine substituents.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-ethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atoms and ethoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an ethoxy group.

    3,5-Dibromo-4-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.

    3,5-Dibromo-4-ethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(3,5-Dibromo-4-ethoxyphenyl)methanol is unique due to the presence of both bromine atoms and an ethoxy group, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This combination of substituents can enhance its solubility, stability, and interaction with various molecular targets.

Properties

IUPAC Name

(3,5-dibromo-4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPLJYPPOHRPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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